molecular formula C22H17N3O B8239555 (R)-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole

(R)-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole

Cat. No.: B8239555
M. Wt: 339.4 g/mol
InChI Key: VGABFPRIPVBVHX-GOSISDBHSA-N
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Description

®-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is a chiral compound that features a benzyl group and a phenanthroline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole typically involves the reaction of 1,10-phenanthroline with a suitable oxazoline precursor under specific conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

®-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazole derivatives, while substitution reactions can produce a wide range of substituted phenanthroline compounds .

Mechanism of Action

The mechanism of action of ®-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. The phenanthroline moiety plays a crucial role in stabilizing the metal complex and facilitating various catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydrooxazole is unique due to its chiral nature and the presence of both benzyl and phenanthroline groups. This combination allows for the formation of highly selective and efficient metal complexes, making it valuable in various catalytic and research applications .

Properties

IUPAC Name

(4R)-4-benzyl-2-(1,10-phenanthrolin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-2-5-15(6-3-1)13-18-14-26-22(24-18)19-11-10-17-9-8-16-7-4-12-23-20(16)21(17)25-19/h1-12,18H,13-14H2/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGABFPRIPVBVHX-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC3=C(C=CC4=C3N=CC=C4)C=C2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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